Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-1H-pyrrole-3-carbonitrile

Medicinal Chemistry Physicochemical Property Prediction Drug Design

2‑Methyl‑1H‑pyrrole‑3‑carbonitrile (C₆H₆N₂, MW 106.13 g mol⁻¹) is a small, monosubstituted pyrrole‑3‑carbonitrile building block bearing a single methyl group at the 2‑position and a cyano group at the 3‑position. Its compact size, balanced hydrogen‑bond donor/acceptor profile (1 HBD, 1 HBA), and moderate lipophilicity (cLogP ≈ 1.19; TPSA ≈ 39.6 Ų) make it a versatile intermediate for medicinal chemistry, particularly in the synthesis of kinase inhibitors, CCR5 antagonists, and STING agonists.

Molecular Formula C6H6N2
Molecular Weight 106.13 g/mol
CAS No. 26187-27-9
Cat. No. B1604837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-pyrrole-3-carbonitrile
CAS26187-27-9
Molecular FormulaC6H6N2
Molecular Weight106.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CN1)C#N
InChIInChI=1S/C6H6N2/c1-5-6(4-7)2-3-8-5/h2-3,8H,1H3
InChIKeyZOAISSYFNQZAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-pyrrole-3-carbonitrile (CAS 26187-27-9): Core Heterocyclic Scaffold for Structure–Activity Optimization


2‑Methyl‑1H‑pyrrole‑3‑carbonitrile (C₆H₆N₂, MW 106.13 g mol⁻¹) is a small, monosubstituted pyrrole‑3‑carbonitrile building block bearing a single methyl group at the 2‑position and a cyano group at the 3‑position. Its compact size, balanced hydrogen‑bond donor/acceptor profile (1 HBD, 1 HBA), and moderate lipophilicity (cLogP ≈ 1.19; TPSA ≈ 39.6 Ų) make it a versatile intermediate for medicinal chemistry, particularly in the synthesis of kinase inhibitors, CCR5 antagonists, and STING agonists . The compound's reactivity is governed by the electron‑withdrawing nitrile, which directs electrophilic substitution to the 4‑position, and the 2‑methyl group, which modulates both steric accessibility and metabolic stability .

Why 2-Methyl-1H-pyrrole-3-carbonitrile Cannot Be Casually Substituted by 1H-Pyrrole-3-carbonitrile or Its N-Methyl Analog


While the pyrrole‑3‑carbonitrile core appears conserved across analogs, small structural changes produce quantifiable shifts in lipophilicity, hydrogen‑bonding capacity, and regioselectivity that directly affect downstream synthetic yields and biological target engagement. For instance, removal of the 2‑methyl group (as in 1H‑pyrrole‑3‑carbonitrile) reduces the calculated LogP by approximately 0.2 units and eliminates the steric shield toward CYP‑mediated oxidation, while N‑methylation (as in 1‑methyl‑1H‑pyrrole‑3‑carbonitrile) abolishes the sole hydrogen‑bond donor and can re‑direct electrophilic substitution [1]. The quantitative evidence below demonstrates that these differences are not merely cosmetic; they directly influence synthetic efficiency (regioisomeric purity), physicochemical property space, and pharmacological activity.

Quantitative Differentiation Evidence: 2-Methyl-1H-pyrrole-3-carbonitrile vs. Its Closest Analogs


Lipophilicity and Polar Surface Area: 2‑Methyl‑1H‑pyrrole‑3‑carbonitrile vs. 1H‑Pyrrole‑3‑carbonitrile

The addition of a single methyl group at the 2‑position increases the computed partition coefficient by approximately 0.2 log units while retaining an identical topological polar surface area. This shift places the compound in a more favorable region of the CNS‑MPO desirability space without altering passive permeability .

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Regioselectivity of Electrophilic Substitution: 2‑Methyl‑1H‑pyrrole‑3‑carbonitrile vs. 2‑Pyrrolecarbonitrile

Electrophilic bromination of 2‑pyrrolecarbonitrile (nitrile at position 2) yields exclusively the 4‑bromo product, whereas the target compound, bearing the nitrile at position 3 and a methyl at position 2, is reported to give 4,5‑dibromination under identical conditions, reflecting altered electron density distribution [1][2]. This difference is critical for chemists planning late‑stage halogenation.

Synthetic Chemistry Regioselective Bromination Building-block Validation

Hydrogen‑Bond Donor Retention: 2‑Methyl‑1H‑pyrrole‑3‑carbonitrile vs. 1‑Methyl‑1H‑pyrrole‑3‑carbonitrile

The target compound retains one N–H hydrogen‑bond donor (HBD), whereas the N‑methyl analog has zero HBDs. This distinction is quantifiable in hydrogen‑bond donor count (1 vs. 0) and has experimentally validated implications for target engagement: in a CCR5 antagonist series, pyrrole‑3‑carbonitriles with a free N–H showed antagonist activity (Kd = 316 nM), while N‑alkylation abolished measurable binding [1][2].

Medicinal Chemistry Structure–Activity Relationship Physicochemical Property Assessment

NMR Spectroscopic Differentiation: ¹H and ¹³C Fingerprint of 2‑Methyl‑1H‑pyrrole‑3‑carbonitrile

The target compound displays a diagnostic ¹H‑NMR singlet for the 2‑methyl group at δ 2.31 ppm (CDCl₃) and a characteristic nitrile ¹³C resonance at δ 116–117 ppm, enabling unambiguous identity confirmation against the 1‑methyl isomer, whose N‑methyl singlet appears upfield at δ ≈ 3.5 ppm .

Analytical Chemistry Quality Control Structural Confirmation

Procurement‑Relevant Application Scenarios for 2‑Methyl‑1H‑pyrrole‑3‑carbonitrile


Fragment‑Based Drug Discovery Libraries Requiring Modest Lipophilicity

Fragment libraries built around pyrrole‑3‑carbonitrile scaffolds benefit from the target compound's cLogP of 1.19, which sits within the optimal fragment range (1–3) while retaining both a hydrogen‑bond donor and acceptor. The N‑methyl analog (cLogP ≈ 1.4–1.5, 0 HBD) and the unsubstituted analog (cLogP ≈ 0.95) each deviate from the sweet spot for CNS or oral fragment screens .

Synthesis of 4,5‑Disubstituted Pyrrole‑3‑carbonitrile Intermediates

When a synthetic sequence requires a 4,5‑dibromo‑ or 4,5‑diaryl‑pyrrole‑3‑carbonitrile, the target compound provides a direct entry via electrophilic bromination or Suzuki coupling. The 2‑methyl substituent sterically shields the 1‑position, reducing N‑side reactions and improving isolated yields by 10‑15 % compared to the 2‑unsubstituted parent in model Pd‑catalyzed couplings .

CCR5 Antagonist Lead Optimization

Patent CN1706824A and BindingDB affinity data (Kd = 316 nM) demonstrate that the free N–H of pyrrole‑3‑carbonitriles is critical for CCR5 engagement. Medicinal chemistry teams developing CCR5 antagonists should procure the 2‑methyl‑N‑unsubstituted scaffold rather than N‑alkylated analogs, which lose detectable binding affinity .

Quality Control Reference Standard for Isomer Differentiation

The compound’s well‑characterized ¹H‑NMR singlet at δ 2.31 ppm (C2‑CH₃) and ¹³C nitrile signal at δ 116–117 ppm enable its use as an internal reference standard for distinguishing between 2‑methyl and 1‑methyl pyrrole‑3‑carbonitrile regioisomers in batch‑release testing, where chromatographic resolution alone may be insufficient .

Quote Request

Request a Quote for 2-Methyl-1H-pyrrole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.